Benzo(j)fluoranthene
Overview
Description
Benzo[j]fluoranthene is a polycyclic aromatic hydrocarbon, which is carcinogenic in nature and can be generated into the environment via combustion of coal, coal tar and petroleum products.
Benzo(j)fluoranthene appears as yellow crystals. Insoluble in water.
Benzo[j]fluoranthene is a member of naphthalenes.
Scientific Research Applications
Toxicity and Safety Profile Benzo(j)fluoranthene, as part of the polycyclic aromatic hydrocarbons (PAHs) family, is significantly studied for its toxicity and safety profile. Research indicates that the toxicity of PAHs can be quite varied, with some being potent carcinogens. The individual biological activity of these compounds can be influenced when present in a complex mixture, such as coal tar. The safety of these chemicals, particularly after dermal application, is a critical area of research due to limited data. It's noted that much of the reported data regarding the safety of these chemicals has been related to their ingestion or inhalation, especially in animals, with fewer studies focusing on the absorption and metabolism after topical application (Ronald, 2000).
Occurrence in Foods and Environmental Impact this compound, as a component of PAHs, is also studied in the context of food safety and environmental impact. PAHs are found in various foods, particularly in meat and fish cooked over an open flame. The carcinogenicity of PAHs is a significant concern, prompting research into their sources, effects, and potential remediation strategies. The presence of PAHs in food and the environment has attracted the attention of various regulatory bodies aiming to assess and mitigate the associated health risks (Adeyeye, 2020).
Environmental Accumulation and Impact on Soil The environmental accumulation of PAHs, including this compound, is a critical area of study, particularly in soil. Research indicates that PAHs are predominantly produced by combustion processes and can accumulate in C-rich topsoils, aggregate surfaces, and fine-textured particle fractions, particularly the silt fraction. The review highlights the need for reliable methods to characterize bioavailable PAH pools in soil, acknowledging the scarcity of data on the global distribution of PAHs, especially in tropical and southern hemispheric regions. The uptake of PAHs by plants is generally small, with most detected PAHs in plant tissue originating from atmospheric deposition. Earthworms, however, can bioaccumulate considerable amounts of PAHs in short periods (Wilcke, 2000).
Mechanism of Action
Mode of Action
BjF interacts with its targets through electrophilic aromatic substitution . In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione . This interaction results in changes at the molecular level, leading to the activation of certain genes and the production of specific metabolites .
Biochemical Pathways
The biochemical pathways affected by BjF are primarily related to the metabolism of xenobiotics . The activation of genes like CYP1A1 leads to the production of enzymes that play a crucial role in the metabolism of xenobiotics . The metabolites produced as a result of BjF metabolism can further interact with other biochemical pathways, potentially leading to downstream effects such as DNA damage .
Pharmacokinetics
Given its classification as a pah and its poor solubility in most solvents , it can be inferred that these properties may influence its bioavailability and overall effect in the body.
Result of Action
The molecular and cellular effects of BjF’s action are primarily related to its potential carcinogenicity . For example, BjF is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs . It has also been found to induce tumors in newborn mouse lung and liver .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BjF. It is present in fossil fuels and is released during incomplete combustion of organic matter . It has been traced in the smoke of cigarettes, exhaust from gasoline engines, emissions from the combustion of various types of coal and emissions from oil heating . These environmental sources can contribute to the exposure and subsequent action of BjF in the body.
Safety and Hazards
Future Directions
The literature on BjF-derived toxins produced by fungi is discussed with a view on isolation, structure, biological activities, biosynthesis, and total syntheses of the natural products . This class of compounds consists until now of 33 naturally occurring compounds, where 25 are chiral and eight contain no stereogenic centers . The compounds show various biological activities including antibiotic and cytotoxic properties .
Biochemical Analysis
. .
Biochemical Properties
Benzo(j)fluoranthene can be functionalized by means of electrophilic aromatic substitution. In the body, it is metabolized into phenols (3,4,6 or 10 hydroxy), dihydrodiols (4,5 and 9,10) and 4,5-dione .
Cellular Effects
This compound is categorized by the IARC as possibly carcinogenic to human beings, like many other PAHs, on the basis of sufficient evidence in animals . It is active as a tumor initiator on mouse skin and is carcinogenic in both mouse skin and in rat lungs .
Molecular Mechanism
The mechanism of actions of this compound is similar to other PAHs. It can induce tumors in newborn mouse lung and liver .
Temporal Effects in Laboratory Settings
It is known that it is present in fossil fuels and is released during incomplete combustion of organic matter .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of phenols, dihydrodiols, and 4,5-dione .
Transport and Distribution
It is known that it is poorly soluble in most solvents .
Subcellular Localization
It is known that it is poorly soluble in most solvents, which may affect its localization within cells .
Properties
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3,5,7,9,12,14,16(20),17-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYNFUTFKJLDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Record name | BENZO[J]FLUORANTHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052691 | |
Record name | Benzo(j)fluoranthene | |
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Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[j]fluoranthene appears as yellow crystals. Insoluble in water., Yellow to orange solid; [HSDB] White powder; [MSDSonline] | |
Record name | BENZO[J]FLUORANTHENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzo(j)fluoranthene | |
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Solubility |
Solubility in water: 2.5X10-9 mg/L, temperature not specified, Soluble in hydrogen sulfide on heating, Slightly soluble in ethanol and acetic acid. | |
Record name | Benzo(j)fluoranthene | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Benzo(j)fluoranthene | |
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Color/Form |
Yellow plates from alcohol, needles from acetic acid, Orange needles from benzene and alcohol, Yellow plates (recrystallized from ethanol); needles (recrystallized from acetic acid). | |
CAS No. |
205-82-3 | |
Record name | BENZO[J]FLUORANTHENE | |
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URL | https://cameochemicals.noaa.gov/chemical/18199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzo[j]fluoranthene | |
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Record name | Benzo(j)fluoranthene | |
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Record name | Benzo(j)fluoranthene | |
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Record name | Benzo[j]fluoranthene | |
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Record name | 7,8-BENZFLUORANTHENE | |
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Record name | Benzo(j)fluoranthene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |
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Melting Point |
165.2 °C | |
Record name | Benzo(j)fluoranthene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is benzo(j)fluoranthene, and where is it found?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) formed during incomplete combustion of organic matter. It is a yellowish, aromatic hydrocarbon with five fused rings. [] Sources include cigarette smoke, gasoline exhaust, coal tar, coal smoke, oil heat emissions, crude oils, used motor oils, and certain foods. [, , , ]
Q2: How does this compound enter the environment?
A2: It primarily enters the environment through atmospheric deposition, a significant pathway for contamination of water bodies and soil. [] This deposition can occur through both wet and dry processes. []
Q3: Does this compound accumulate in the food chain?
A3: Yes, it can accumulate in the food chain. Smoked fish and meat, cereals, and vegetables are known to be major contributors to dietary this compound exposure in European countries. [] Cocoa butter can also be contaminated during cocoa bean drying, particularly when wood is used as fuel. []
Q4: What are the environmental concerns associated with this compound?
A4: this compound is considered a persistent organic pollutant (POP) with potential for long-range environmental transport. [] Its presence in the environment raises concerns due to its persistence, bioaccumulation, and adverse effects on ecosystems and human health. []
Q5: Is this compound harmful to human health?
A5: Yes, this compound is considered a potential human carcinogen. [, , ] It is classified as "probably carcinogenic to humans" by the Canadian Environmental Protection Act. []
Q6: How does this compound exert its carcinogenic effects?
A6: While the exact mechanism is not fully understood, research suggests that this compound is metabolized in the body to form dihydrodiols. [] One of these metabolites, 9,10-dihydro-9,10-dihydroxythis compound, is mutagenic and likely exerts its effects through conversion to a dihydrodiol-epoxide. []
Q7: What specific health risks are associated with this compound exposure?
A7: Exposure to this compound is primarily linked to an increased risk of lung cancer. [, ] Studies have shown a strong association between this compound exposure and lung tumor formation in rats. []
Q8: What are the sources of human exposure to this compound?
A8: The main sources of human exposure include inhalation of polluted air, particularly in urban areas, and ingestion of contaminated food. [, ] Smoking is also a significant source of exposure. [, ]
Q9: How can exposure to this compound be reduced?
A9: Reducing emissions from combustion sources like vehicles and industrial processes is crucial. [] Promoting smoking cessation and consuming a balanced diet low in smoked and processed foods can also minimize exposure. [, , ]
Q10: How is this compound detected and measured in environmental samples?
A10: Various analytical techniques are used to detect and quantify this compound in environmental samples. These methods often involve extraction followed by analysis using techniques like gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. [, , , , , ]
Q11: What types of research are being conducted on this compound?
A11: Research on this compound encompasses a wide range of areas, including:
- Identification of sources and pathways of environmental contamination. [, , ]
- Assessment of human exposure through various routes, including inhalation, ingestion, and dermal contact. [, ]
- Investigation of the compound's metabolism and the formation of toxic metabolites. [, ]
- Evaluation of the carcinogenic potency and mechanisms of action. [, ]
- Development and validation of analytical methods for accurate measurement in various matrices. [, , , ]
- Exploration of mitigation strategies to reduce environmental levels and minimize human exposure. []
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